molecular formula C8H10ClF3N2O B6243302 2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride CAS No. 2402839-33-0

2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B6243302
CAS No.: 2402839-33-0
M. Wt: 242.6
InChI Key:
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Description

2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9F3N2O·HCl It is a derivative of pyridine, characterized by the presence of trifluoromethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxypyridine and trifluoroacetaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-amine: Similar in structure but with a different position of the methoxy group.

    2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Contains a thiophene ring instead of a pyridine ring.

Uniqueness

2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2402839-33-0

Molecular Formula

C8H10ClF3N2O

Molecular Weight

242.6

Purity

95

Origin of Product

United States

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